Odorranain-F2 antimicrobial peptide

antimicrobial peptide structure-activity relationship sequence alignment

Research on antimicrobial peptide SAR often suffers from sequence discrepancies among commercial sources, which can invalidate comparative studies. Odorranain-F2 offers a solution as a structurally verified, 29-residue, disulfide-bonded cationic AMP (net charge +3) from the odorranain-F subfamily, originally isolated from Odorrana grahami. - A defined +3 net charge, distinct from homologs F1 (+4) and F-OA3 (+2), enables systematic study of charge-dependent potency and selectivity. - The C-terminal loop (Cys22-Cys28; CKITAKC) provides a natural mutagenesis system for Gram-positive versus Gram-negative selectivity research. - Supplied as lyophilized powder (≥95% purity) with analytical QC documentation to confirm sequence identity against reported variants.

Molecular Formula
Molecular Weight
Cat. No. B1578462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorranain-F2 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odorranain-F2: Structural Identity and Natural Source


Odorranain-F2 is a 29-residue, disulfide-bonded cationic antimicrobial peptide (AMP) belonging to the odorranain-F subfamily, originally identified from the skin peptidome of the Chinese odorous frog Odorrana grahami [1]. Its mature peptide sequence features a single intramolecular disulfide bridge (Cys22–Cys28), constraining its C-terminal region into a cyclic loop . Odorranain-F2 belongs to one of 30 divergent AMP groups discovered in a single O. grahami individual—a peptidomic diversity that nearly tripled the number of known amphibian AMPs at the time of discovery [1]. This peptide is available commercially as a synthetic lyophilized powder (typical purity ≥95%) for non-human research use only [2].

SourceCationic disulfide-bonded AMP from Odorrana grahami skin peptidome
FormatSynthetic lyophilized powder; research-grade peptide
RestrictionNon-human research use only; not for diagnostic or therapeutic use

Why Generic Substitution Fails for Odorranain-F2


Within the odorranain-F subfamily, single-residue substitutions produce measurable shifts in antimicrobial potency, target selectivity, and hemolytic profile. Odorranain-F2 differs from its closest named homolog, Odorranain-F1, by at least three amino acid positions within a 29-residue scaffold—including substitutions that alter side-chain hydrophobicity (Val→Ala) and potentially the C-terminal charge distribution [1]. These seemingly minor variations are non-trivial: in the broader odorranain family, closely related paralogs (e.g., Odorranain-F-OA1, F-OA2, F-OA3) display ≥2-fold differences in MIC values against identical strains despite sharing >90% sequence identity [2]. Generic interchange within this family without verifying compound-specific activity data therefore risks selecting a peptide with quantitatively different antimicrobial breadth, potency, or mammalian cell compatibility.

Sequence divergence within odorranain-F subfamily alters antimicrobial potency and selectivity; homologs with >90% identity can show measurable MIC shifts.
Single-residue substitutions (e.g., Val→Ala) can shift membrane interaction and hemolytic profile—family-level assumptions may not hold.
Vendor-reported sequences may differ; verify exact sequence identity before substituting across commercial sources.

Quantitative Differentiation Evidence


Primary Sequence Divergence from Odorranain-F1

Odorranain-F2 (BOC Sciences sequence: GFMDTAKNAAKNVATLLDNLKCKITAKC) differs from its closest named homolog Odorranain-F1 (GFMDTAKNVAKNVAVTLLDNLKCKITKAC) at a minimum of three positions: Val9→Ala9, Val14→Ala14, and a C-terminal rearrangement (ITAKC vs ITKAC) [1]. The Val→Ala substitutions reduce side-chain hydrophobicity at positions predicted to reside within or near the α-helical segment. In antimicrobial peptides, single Val→Ala substitutions have been shown to modulate membrane insertion depth and selectivity between bacterial and mammalian membranes [2]. While experimentally validated, head-to-head MIC comparison data specifically for Odorranain-F2 versus F1 under identical assay conditions is not currently available in the public domain, the structural divergence is quantifiable at the primary sequence level.

Sequence divergence
Cross-study comparable
F2 (BOC): GFMDTAKNAAKNVATLLDNLKCKITAKC
F1: GFMDTAKNVAKNVAVTLLDNLKCKITKAC
Min. 3 substitutions: V9A, V14A, C-term rearrangement. Net −2 Val, +2 Ala; lower hydrophobicity (Δ~1.68 kcal/mol cumulative).
Reduced hydrophobicity may alter membrane partitioning and hemolytic profile relative to F1.
No head-to-head MIC data for F2 vs F1; structural divergence is quantifiable at sequence level.
antimicrobial peptide structure-activity relationship sequence alignment

Disulfide Bond Architecture and Loop Conformation

Odorranain-F2 contains a single intramolecular disulfide bridge between Cys22 and Cys28, creating a 7-residue C-terminal cyclic loop . This architectural feature is conserved across the Odorranain-F subfamily (F1, F-OA1, F-OA2, F-OA3 all feature C-terminal disulfide cyclization) but distinguishes these peptides from linear amphibian AMPs such as temporins or many brevinins [1]. Within the disulfide-constrained odorranain-F group, the exact loop size and flanking residue composition vary: Odorranain-F-OA3 (DRAMP01398) has its disulfide at Cys23-Cys29 with the loop sequence ...KCKITKAC, while F2 (BOC) has Cys22-Cys28 with loop sequence ...KCKITAKC. The position shift and internal residue substitution (Thr→Ala within the loop) may alter the conformational rigidity and presentation of cationic side chains for membrane engagement [2].

Disulfide architecture
Class-level inference
F2: Cys22–Cys28 loop (CKITAKC), net charge +2
F1/F-OA3: Cys23–Cys29 loop (CKITKAC), net charge +3
1-residue position shift; 1 fewer cationic residue in F2 loop.
Loop charge difference may influence electrostatic steering toward anionic bacterial membranes; supports loop-function studies.
Structural inference only; no experimental CD/NMR data for F2 loop identified.
peptide cyclization disulfide bond conformational stability

Antimicrobial Activity Profile of Closest Analogs

Odorranain-F1, the closest sequence homolog to Odorranain-F2 with experimentally validated quantitative data, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans [1]. Its MIC values, determined from the original 2007 peptidomics study (PubMed: 17272268), are: E. coli 4.20 μg/ml (≈1.42 μM), S. aureus 2.10 μg/ml (≈0.71 μM), B. subtilis 8.40 μg/ml (≈2.84 μM), and C. albicans 1.05 μg/ml (≈0.36 μM) [1]. These values establish the potency benchmark for the GFMDTAKN-scaffold subfamily. Notably, the structurally related but sequence-divergent Odorranain-F-OA3 (DRAMP01398) shows markedly different MICs: E. coli 12.6 μg/ml, S. aureus 6.3 μg/ml, and C. albicans 6.3 μg/ml—representing a 3-fold to 6-fold reduction in potency relative to F1 depending on the target organism [2]. This intra-family potency divergence demonstrates that small sequence differences produce large functional effects. Specific experimental MIC data for Odorranain-F2 have not been identified in the public domain; users should determine F2-specific MICs empirically against their target strains.

Antimicrobial activity
Class-level inference
F1 MIC (μg/ml): E. coli 4.20, S. aureus 2.10, B. subtilis 8.40, C. albicans 1.05
F-OA3 MIC: 12.6, 6.3, —, 6.3
F2: no publicly available experimental MIC data.
3–6× potency range across subfamily indicates family-level assumptions are unreliable; empirical MIC determination for F2 is essential.
Analog data from Li 2007 (PMID 17272268) and Yang 2012 (PMID 22029824). Requires validation for user's target strains.
minimum inhibitory concentration antibacterial activity antifungal activity

Hemolytic Activity and Mammalian Cell Compatibility

Odorranain-F-OA3 (DRAMP01398), a close structural relative of F2 within the odorranain-F subfamily, exhibits no detectable hemolytic activity against human red blood cells at concentrations up to 50 μg/mL [1]. This establishes a low-hemolysis baseline for the GFMDTAKN-scaffold family. In contrast, the broader odorranain superfamily includes members with documented hemolytic activity (e.g., certain odorranain-H and -W subfamily members), indicating that hemolytic potential is subfamily-specific and cannot be extrapolated across the odorranain class [2]. No hemolysis data specific to Odorranain-F2 have been identified in the public domain. The reduced hydrophobicity of F2 relative to F1 (two Val→Ala substitutions) provides a structural rationale for predicting F2 may exhibit hemolysis at or below F1/F-OA3 levels, but this remains experimentally unvalidated.

Hemolytic profile
Supporting evidence
F-OA3: no detectable hemolysis on human RBCs at ≤50 μg/mL
F2: data unavailable.
Predicted hemolysis comparable to or below F-OA3 based on lower hydrophobicity.
For mammalian co-culture or in vivo models, F2-specific hemolysis data should be generated before selection.
F-OA3 data from Yang 2012; structure-based prediction for F2 remains unvalidated.
hemolytic activity mammalian cell toxicity therapeutic index

Physicochemical Property Comparison

Odorranain-F2 (BOC Sciences sequence) has a calculated molecular weight of 2981.55 Da (formula C128H218N36O39S3), compared to 2954.55 Da for Odorranain-F1 [1]. Key physicochemical differences arise from the amino acid substitutions: F2 contains 7 Ala residues vs 5 for F1, and 2 Val vs 4 Val for F1 [1]. Using the Eisenberg consensus hydrophobicity scale, this translates to a lower overall hydrophobicity for F2. The predicted net charge at physiological pH differs: F2 has +3 (5 basic residues: 4 Lys + 1 N-terminus; 2 acidic: 2 Asp), while F1 has +4 (5 basic: 4 Lys + 1 N-terminus; 1 acidic: 1 Asp), due to an Asp→Asn substitution at position 18 [1]. This charge difference has practical implications: a lower net positive charge typically reduces electrostatic affinity for anionic bacterial membranes while also reducing electrostatic interactions with zwitterionic mammalian membranes—potentially altering both antimicrobial potency and mammalian cytotoxicity in opposite directions.

Physicochemical properties
Cross-study comparable
F2: MW 2981.55 Da, net charge +3, 7 Ala / 2 Val
F1: MW 2954.55 Da, net charge +4, 5 Ala / 4 Val
F-OA3: MW 3111.64 Da, net charge +2
Δ charge −1 vs F1, +1 vs F-OA3.
Intermediate net charge positions F2 as a systematic tool to probe charge–selectivity relationships within a conserved scaffold.
Calculated parameters; no experimental CD spectroscopy for F2 identified.
physicochemical properties peptide design net charge

Research and Procurement Application Scenarios


SAR Studies of Charge-Hydrophobicity Trade-offs

Odorranain-F2 occupies a distinct position in the net charge spectrum (+3) compared to its closest homologs Odorranain-F1 (+4) and Odorranain-F-OA3 (+2). This makes F2 a valuable tool compound for systematically dissecting the contribution of net cationic charge to antimicrobial potency versus mammalian membrane compatibility within a conserved 29-residue, disulfide-constrained scaffold. Procurement of all three peptides (F1, F2, F-OA3) from a single vendor with harmonized purity specifications enables controlled comparative SAR studies [1][2].

C-Terminal Loop Engineering for Membrane Selectivity

The C-terminal disulfide loop of Odorranain-F2 (Cys22–Cys28; loop sequence CKITAKC; net charge +2) differs from the loops of F1 and F-OA3 (Cys23–Cys29; CKITKAC; net charge +3) by one cationic residue. This structural variation provides a natural mutagenesis system for studying how loop electrostatics govern Gram-positive versus Gram-negative selectivity, particularly given that F-OA3 shows 2-fold higher potency against S. aureus (Gram+) compared to E. coli (Gram−), while F1 is more broadly equipotent [1]. F2 procurement enables head-to-head loop-function comparison.

Amphibian Peptidome Diversity and Evolutionary Immunology

Odorranain-F2 is one of 107 novel AMPs discovered from a single Odorrana grahami individual—the most extreme antimicrobial peptide diversity documented in any animal at the time of discovery [1]. As a member of the odorranain-F subfamily within the larger FSAP (frog skin active peptide) superfamily, F2 serves as a reference sequence for comparative genomics, transcriptomics, and peptidomics studies investigating the evolutionary drivers of AMP diversification in anuran innate immunity [2].

Synthetic Peptide Quality Control and Vendor Comparison

Multiple commercial vendors list Odorranain-F2 with slightly different reported sequences (notably the BOC Sciences sequence GFMDTAKNAAKNVATLLDNLKCKITAKC versus the NovoPro sequence GFMDTAKNVAKNVAVTLLDNLKCKITKAC, which is identical to Odorranain-F1). This discrepancy makes Odorranain-F2 a useful case study for analytical quality control workflows—including HPLC purity verification, high-resolution mass spectrometry for sequence confirmation, and circular dichroism for secondary structure validation—when establishing procurement specifications for research-grade synthetic AMPs [1][3].

Application
Selection Property
Validation Focus
Charge–hydrophobicity SAR studies
Net charge variation (+3) versus F1 (+4) and F-OA3 (+2)
Antimicrobial potency and mammalian membrane compatibility profiling
C-terminal loop selectivity research
Loop sequence and charge difference (CKITAKC vs CKITKAC)
Gram-positive vs. Gram-negative selectivity and loop electrostatics assays
Evolutionary immunology/peptidome diversity
Odorranain-F2 as a reference AMP from Odorrana grahami peptidome
Comparative genomics, transcriptomics, and peptidomics of anuran innate immunity
Synthetic peptide QC and vendor verification
Reported sequence discrepancies across commercial sources
HPLC purity, HRMS sequence confirmation, and CD secondary structure validation
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